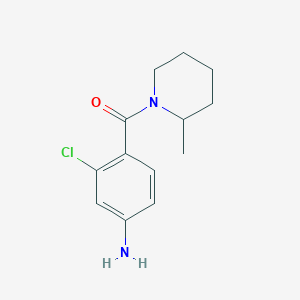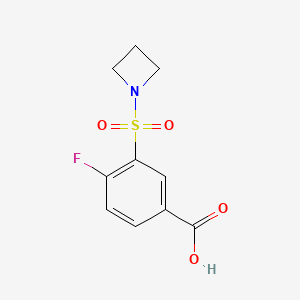
2-Fluoro-1-(4-fluorophenyl)ethanamine
Overview
Description
2-Fluoro-1-(4-fluorophenyl)ethanamine is a chemical compound with the molecular formula C8H9F2N . It may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethanamine chain attached to a fluorophenyl group . The average mass of the molecule is 157.161 Da .Chemical Reactions Analysis
This compound is involved in the synthesis of 2-amino-4-arylpyrimidine derivatives . It acts as a nucleophile in these reactions .Scientific Research Applications
Synthetic Chemistry and Characterization
- Synthesis and Analytical Characterizations : A study focused on the synthesis and analytical characterization of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine and its isomers, highlighting the application of these compounds in creating NMDA receptor antagonists. The comprehensive analysis included mass spectrometry, chromatography, and spectroscopy techniques to differentiate isomers effectively (Dybek et al., 2019).
Biomedical Applications
- Antimicrobial and Antifungal Activity : Research on substituted 6-fluorobenzo[d]thiazole amides derived from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine demonstrated notable antimicrobial and antifungal activities. This suggests potential therapeutic applications of these compounds (Pejchal et al., 2015).
- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Novel ureas synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine showed significant inhibition of acetylcholinesterase and butyrylcholinesterase, important for Alzheimer's disease treatment (Pejchal et al., 2011).
Material Science and Sensor Development
- Selective Mercury Sensor : A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine demonstrated selective optical detection of Hg2+, indicating its potential as a sensitive sensor for environmental monitoring (Wanichacheva et al., 2009).
Molecular Structure Analysis
- Conformational Analysis : Studies on the effects of fluorine substitution on neurotransmitter shapes, like 2-(2-fluorophenyl)ethanamine, provided insights into how fluorination affects the molecular conformation, which is critical for understanding drug-receptor interactions (Melandri et al., 2012).
Fluorescent Probes and Sensing Technologies
- Fluorometric Sensor for Mercury Ions : A sensor based on 2-[3-(2-aminoethylsulfanyl)propylsulfanyl]ethanamine exhibited highly sensitive and selective fluorescence quenching for Hg2+, showcasing its utility in detecting mercury in environmental samples and potentially in living systems (Wanichacheva et al., 2010).
Safety and Hazards
2-Fluoro-1-(4-fluorophenyl)ethanamine is classified as a hazardous substance . It is combustible and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of various derivatives , suggesting that its targets could be diverse depending on the specific derivative and its application.
Mode of Action
Fluorine atoms are known for their high electronegativity, leading to highly polarized C–F bonds and non-polarizable fluorine lone pairs . These properties could affect the compound’s interaction with its targets.
Biochemical Pathways
The compound’s fluorine substitution has been studied for its potential to alter the conformational landscapes in molecules . This suggests that the compound could influence various biochemical pathways depending on its specific targets and mode of action.
Result of Action
The compound’s potential to alter conformational landscapes in molecules due to its fluorine substitution suggests that it could have diverse effects depending on its specific targets and mode of action .
properties
IUPAC Name |
2-fluoro-1-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYLKDHQGZBJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260217 | |
| Record name | 4-Fluoro-α-(fluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929972-16-7 | |
| Record name | 4-Fluoro-α-(fluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929972-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-α-(fluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3372716.png)

![2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid](/img/structure/B3372728.png)


![2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3372755.png)
![2-[1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3372765.png)

![2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B3372774.png)

![isopropyl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3372793.png)
![2-chloro-N-{[(3,4-difluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B3372799.png)